molecular formula C21H27ClN4O3 B11436549 N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea

N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea

Cat. No.: B11436549
M. Wt: 418.9 g/mol
InChI Key: VIMQIQDYOCSWDQ-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea typically involves multiple steps One common method starts with the chlorination of 2-methoxyphenol to obtain 5-chloro-2-methoxyphenol This intermediate is then reacted with an appropriate isocyanate to form the urea linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its dual methoxyphenyl and piperazine structure allows for diverse interactions with biological targets, making it a versatile compound in research.

Properties

Molecular Formula

C21H27ClN4O3

Molecular Weight

418.9 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea

InChI

InChI=1S/C21H27ClN4O3/c1-28-18-6-4-17(5-7-18)26-13-11-25(12-14-26)10-9-23-21(27)24-19-15-16(22)3-8-20(19)29-2/h3-8,15H,9-14H2,1-2H3,(H2,23,24,27)

InChI Key

VIMQIQDYOCSWDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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